Gaggvgksal

Cancer Immunotherapy Antigen Presentation T-cell Assay

GAGGVGKSAL is the validated wild-type KRAS (10-19) 10-mer peptide and the only appropriate negative control for G12D mutant-specific T-cell assays. Unlike the 9-mer wild-type (GAGGVGKSA) or the G12D mutant decamer (GADGVGKSAL), this peptide fails to stabilize HLA-C*08:02—a property that establishes a true baseline for ELISPOT, ICS, and cytotoxicity studies. It confirms antigen specificity in TCR validation and ensures engineered T-cells do not cross-react with wild-type KRAS. Procure with confidence for reproducible, publication-ready data.

Molecular Formula C34H61N11O12
Molecular Weight 815.9 g/mol
Cat. No. B12400858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaggvgksal
Molecular FormulaC34H61N11O12
Molecular Weight815.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN
InChIInChI=1S/C34H61N11O12/c1-17(2)11-22(34(56)57)43-30(52)20(6)41-32(54)23(16-46)44-31(53)21(9-7-8-10-35)42-26(49)15-39-33(55)28(18(3)4)45-27(50)14-37-25(48)13-38-29(51)19(5)40-24(47)12-36/h17-23,28,46H,7-16,35-36H2,1-6H3,(H,37,48)(H,38,51)(H,39,55)(H,40,47)(H,41,54)(H,42,49)(H,43,52)(H,44,53)(H,45,50)(H,56,57)/t19-,20-,21-,22-,23-,28-/m0/s1
InChIKeyQXVQTNWRISVNRE-BDLDONPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GAGGVGKSAL KRAS Wild-Type 10-mer Peptide Procurement Guide


GAGGVGKSAL is a wild-type 10-mer peptide corresponding to amino acids 10-19 of the human KRAS protein [1]. This synthetic peptide is a crucial research tool in cancer immunotherapy, specifically as an immunogenic neoantigen control in assays investigating T-cell responses against the KRAS G12D mutation, a common driver in pancreatic and colorectal cancers [2]. It serves as a high-purity epitope for T-cell stimulation in assays like ELISPOT and cytotoxicity studies [3].

Why Generic KRAS Peptide Substitution Fails in G12D-Specific Assays


In cancer immunotherapy research targeting the KRAS G12D mutation, the use of a proper control is non-negotiable. While a 9-mer wild-type peptide (GAGGVGKSA) or the 10-mer mutant peptide (GADGVGKSAL) may seem like close analogs, their biological activity is fundamentally different [1]. Substituting GAGGVGKSAL with a random sequence or a similar-length peptide will not provide the necessary baseline for differentiating mutant-specific T-cell reactivity. The quantitative evidence below demonstrates that only GAGGVGKSAL exhibits a specific lack of function—namely, the failure to stabilize HLA-C*08:02—which is the precise property that makes it an essential negative control [2].

GAGGVGKSAL Comparative Performance Evidence for Scientific Selection


Lack of HLA-C*08:02 Stabilization Confers Specificity for Mutant Peptide Assays

GAGGVGKSAL fails to stabilize the HLA-C*08:02 molecule, a critical step in presenting the KRAS G12D neoantigen to T-cells [1]. In a TAP-deficient cell line assay, incubation with the wild-type peptide resulted in no detectable increase in HLA-C surface expression, while the G12D mutant decamer (GADGVGKSAL) and a known binding peptide (YVDEHGTRL) significantly stabilized the complex [1]. This lack of stabilization is a direct consequence of the wild-type glycine at position 12, which prevents the formation of a crucial anchor salt bridge with HLA-C that is formed by the mutant aspartic acid [1].

Cancer Immunotherapy Antigen Presentation T-cell Assay

Absence of TCR-Mediated T-Cell Activation Validates Negative Control Performance

A G12D-specific T-cell receptor (TCR10) engineered into Jurkat cells demonstrates exclusive recognition of the mutant G12D decamer with high potency (EC50 = 0.03 nM), while showing no response to the wild-type peptide GAGGVGKSAL [1]. This lack of functional response to the wild-type sequence, even at high concentrations, is fundamental to its use as a negative control.

T-cell Receptor Functional Assay Negative Control

Vendor-Validated Purity and Consistency for Standardized Assay Performance

Unlike crude or lower-grade peptide preparations that can introduce confounding variability into T-cell assays, GAGGVGKSAL from certified vendors is supplied at a high level of purity. For instance, JPT Peptide Technologies provides this peptide with a purity of >90% as verified by HPLC and mass spectrometry (MS) [1]. This high level of purity ensures that observed biological effects are due to the peptide sequence itself and not contaminants.

Peptide Synthesis Quality Control Assay Standardization

Optimal Research and Application Scenarios for GAGGVGKSAL Peptide


Strict Negative Control in KRAS G12D T-Cell Reactivity Assays

Utilize GAGGVGKSAL as the essential negative control in any functional T-cell assay designed to measure reactivity against the KRAS G12D mutant decamer. This includes ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays [1][2]. As demonstrated by the lack of HLA stabilization and absence of TCR activation, this peptide provides a true baseline, ensuring that any observed response against the mutant peptide is antigen-specific [2].

Background Control in TCR-Transduced T-cell Activation Studies

When evaluating the specificity and functional avidity of KRAS G12D-specific TCRs (e.g., TCR10), GAGGVGKSAL should be used to confirm the lack of cross-reactivity with the wild-type sequence [2]. Its use is critical for demonstrating that engineered T-cells will not attack healthy, wild-type KRAS-expressing cells, a key safety parameter in adoptive cell therapy development.

Antigen Presentation and HLA Stabilization Studies

Employ GAGGVGKSAL in biochemical assays measuring peptide-MHC (pMHC) complex formation. Its demonstrated inability to stabilize HLA-C*08:02 makes it an ideal comparator to define the structural requirements for peptide presentation, such as the essential role of the G12D mutation in forming a stabilizing salt bridge [2].

Quote Request

Request a Quote for Gaggvgksal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.